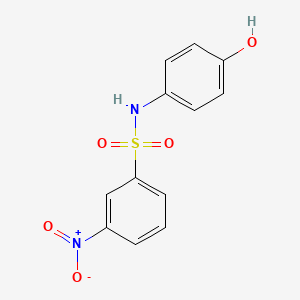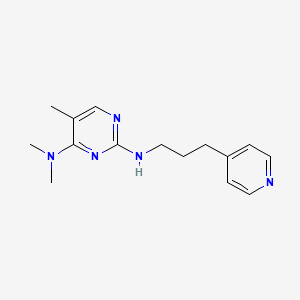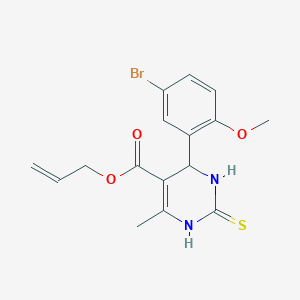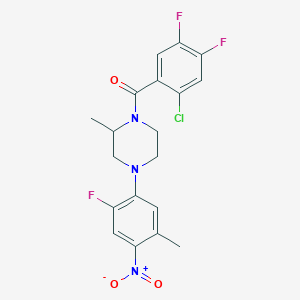![molecular formula C18H22ClNO2 B4058453 1-[(1-chloro-2-naphthyl)oxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B4058453.png)
1-[(1-chloro-2-naphthyl)oxy]-3-(1-piperidinyl)-2-propanol
Übersicht
Beschreibung
1-[(1-chloro-2-naphthyl)oxy]-3-(1-piperidinyl)-2-propanol, also known as Propranolol, is a widely used beta-blocker medication that is commonly prescribed for the treatment of hypertension, angina pectoris, and cardiac arrhythmias. This compound was first synthesized in the 1960s and has since then been extensively studied for its therapeutic potential and mechanism of action.
Wissenschaftliche Forschungsanwendungen
Synthesis of Beta-Adrenergic Receptor Blockers
"1-[(1-chloro-2-naphthyl)oxy]-3-(1-piperidinyl)-2-propanol" serves as a critical intermediate in the synthesis of beta-adrenergic blocking agents and antihypertensive drugs, such as propranolol and nadoxolol. Kapoor et al. (2003) improved the preparation process of racemic 1-chloro-3-(1-naphthyloxy)-2-propanol from 1-naphthol and epichlorohydrin, and conducted kinetic resolution studies to obtain highly optically pure forms of this compound using stereoselective hydrolysis with whole cell preparations containing enzymes from native sources (Kapoor et al., 2003).
Antibacterial Agent Synthesis
This chemical is also involved in the synthesis of novel antibacterial agents. Matsumoto et al. (1984) discussed the synthesis and structure-activity relationships of 1,4-dihydro-4-oxopyridinecarboxylic acids, including enoxacin, highlighting its potent in vitro and in vivo antibacterial activity. The study emphasized the significance of substituent variation at specific positions for enhancing antibacterial efficacy (Matsumoto et al., 1984).
Agricultural Applications
Omirzak et al. (2013) found that derivatives of "1-[(1-chloro-2-naphthyl)oxy]-3-(1-piperidinyl)-2-propanol" exhibit high growth-promoting activity upon pre-sowing treatment of beetroot seeds and potatoes, enhancing productivity by approximately 20%. This indicates potential agricultural applications in improving crop yield and health (Omirzak et al., 2013).
Photoluminescence Properties
The compound has been used in the synthesis of 2D coordination polymers with notable photoluminescence properties. Yu et al. (2006) synthesized two new 2D coordination polymers featuring enoxacin as a ligand, displaying strong blue fluorescence upon UV irradiation. This research opens avenues for the development of new materials with potential applications in sensing, imaging, and light-emitting devices (Yu et al., 2006).
Eigenschaften
IUPAC Name |
1-(1-chloronaphthalen-2-yl)oxy-3-piperidin-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c19-18-16-7-3-2-6-14(16)8-9-17(18)22-13-15(21)12-20-10-4-1-5-11-20/h2-3,6-9,15,21H,1,4-5,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMCDAJUMZVVKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=C(C3=CC=CC=C3C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenyl)-4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B4058374.png)




![isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B4058428.png)
![N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4058430.png)
![methyl 3-methyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4058432.png)
![methyl 4-[3-(3,5-dimethyl-1-piperidinyl)-2-hydroxypropoxy]benzoate hydrochloride](/img/structure/B4058434.png)
![ethyl [2-chloro-6-methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenoxy]acetate](/img/structure/B4058441.png)

![2,6-dimethylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4058444.png)
![ethyl 1-benzoyl-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4058455.png)
![N-(2-furylmethyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4058456.png)